molecular formula C6H13ClF2N2 B2957900 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride CAS No. 2227206-69-9

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride

Cat. No.: B2957900
CAS No.: 2227206-69-9
M. Wt: 186.63 g/mol
InChI Key: OZDULSMDXHYTLG-UHFFFAOYSA-N
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Description

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride is a chemical compound offered as a specialty building block for research and development applications. As an alkylated and fluorinated derivative of 1,4-diazepane (homopiperazine) , this compound is of significant interest in medicinal chemistry and drug discovery. The incorporation of two fluorine atoms at the 6-position and a methyl group on a nitrogen atom can profoundly influence the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold for creating novel bioactive molecules . Diazepane cores are frequently employed in the design of Gram-negative bacterial efflux pump inhibitors and other pharmacologically active agents. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. Researchers can utilize this reagent as a key intermediate in the synthesis of more complex target molecules, particularly in the exploration of new therapeutic agents. Specific physicochemical data, such as melting point and exact solubility, for this dihydrochloride salt is currently limited in the published literature. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2227206-69-9

Molecular Formula

C6H13ClF2N2

Molecular Weight

186.63 g/mol

IUPAC Name

6,6-difluoro-1-methyl-1,4-diazepane;hydrochloride

InChI

InChI=1S/C6H12F2N2.ClH/c1-10-3-2-9-4-6(7,8)5-10;/h9H,2-5H2,1H3;1H

InChI Key

OZDULSMDXHYTLG-UHFFFAOYSA-N

SMILES

CN1CCNCC(C1)(F)F.Cl.Cl

Canonical SMILES

CN1CCNCC(C1)(F)F.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride typically involves the fluorination of a diazepane precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures. The methylation step can be achieved using methyl iodide or methyl triflate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of the target molecules. The methyl group may also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

(a) 6,6-Difluoro-1-methyl-1,4-diazepane Hydrochloride (CAS: 1630081-44-5)

  • Molecular Formula : C₆H₁₂ClF₂N₂ (MW: 186.63).
  • Key Differences : This compound lacks the second hydrochloride counterion present in the dihydrochloride form, resulting in reduced polarity and solubility. It shares the same diazepane core and fluorinated substituents but is less commonly available in commercial catalogs .

(b) (R)-3-Methyl-1,4-diazepan-2-one Hydrochloride

  • Molecular Formula : C₆H₁₁ClN₂O (MW: 162.62).
  • Key Differences: Incorporates a ketone group at the 2-position and an (R)-configured methyl group.

Dihydrochloride Salts of Biogenic Amines

(a) Putrescine Dihydrochloride (CAS: P7505)

  • Molecular Formula : C₄H₁₄Cl₂N₂ (MW: 161.07).
  • Its dihydrochloride form is widely used in food science and microbiology for studying biogenic amine pathways . Unlike 6,6-difluoro-1-methyl-1,4-diazepane dihydrochloride, putrescine lacks fluorination and a heterocyclic core, limiting its application in medicinal chemistry.

(b) Triethylenetetramine Dihydrochloride (Trientine)

  • Molecular Formula : C₆H₂₀Cl₂N₄ (MW: 219.16).
  • Key Differences : A linear polyamine used as a copper-chelating agent in Wilson’s disease treatment. While both compounds are dihydrochloride salts, trientine’s linear structure and lack of fluorination make it unsuitable for applications requiring cyclic amine interactions .

Fluorinated Heterocyclic Compounds

(a) 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

  • Molecular Formula : C₁₆H₁₄ClN₃O₄S₂ (MW: 411.89).
  • Key Differences : A benzodithiazine derivative with chloro, methyl, and aromatic substituents. Its extended conjugation system and sulfone groups confer distinct UV-Vis and NMR spectral properties compared to the simpler diazepane structure of this compound .

(b) 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Molecular Formula : C₁₅H₁₀ClFN₂O (MW: 312.71).
  • Key Differences: A benzodiazepine analog with a fluorophenyl group. Its fused aromatic system and ketone group are critical for GABA receptor binding, a property absent in non-aromatic diazepanes like this compound .

Biological Activity

6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride is a novel compound with the molecular formula C₆H₁₄Cl₂F₂N₂ and a molecular weight of 223.09 g/mol. Its unique structure, characterized by the presence of two fluorine atoms at the 6-position and a methyl group at the 1-position of the diazepane ring, suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

The compound is classified as a dihydrochloride salt of a diazepane derivative. The fluorine atoms enhance its reactivity due to their electronegative nature, influencing interactions with other chemical species. The chemical reactivity is primarily attributed to its diazepane framework, which allows participation in various nucleophilic substitutions and electrophilic additions.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its therapeutic potential. Interaction studies may focus on:

  • Receptor Binding : Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action.
  • Metabolic Pathways : Understanding how the compound is metabolized in vivo may help predict its efficacy and safety profile.

Comparative Analysis

The following table compares this compound with structurally similar compounds based on their biological activity:

Compound NameCAS NumberSimilarity IndexNotable Activities
This compoundN/AN/APotential anxiolytic and antimicrobial effects
1-Methyl-1,4-diazepane4318-37-00.88Anxiolytic properties
Hexahydro-1-methyl-1H-1,4-diazepineN/A0.76Antidepressant-like effects
3-Fluoro-N-methylpiperidineN/A0.67Neuroactive properties

Case Studies

Research has shown that compounds with similar diazepane structures exhibit varying degrees of biological activity. For instance:

  • Antimicrobial Studies : A study indicated that fluorinated diazepanes could enhance antimicrobial activity against resistant strains of bacteria due to their unique structural properties .
  • Cytotoxicity Research : Another investigation highlighted the cytotoxic effects of fluorinated compounds on cancer cell lines, demonstrating higher potency compared to non-fluorinated analogs .

Q & A

Q. How do researchers reconcile computational predictions with experimental reactivity data?

  • Methodology : Establish a feedback loop where computational models (e.g., transition state geometries) are iteratively refined using experimental kinetic data. Use Bayesian optimization to prioritize high-likelihood reaction conditions, as advocated in ICReDD’s integrated design framework .

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